molecular formula C8H18ClNO B3179397 rac-trans-2-Dimethylaminocyclohexanol Hydrochloride CAS No. 40571-56-0

rac-trans-2-Dimethylaminocyclohexanol Hydrochloride

Cat. No.: B3179397
CAS No.: 40571-56-0
M. Wt: 179.69 g/mol
InChI Key: AVQIJJSITJKGFM-SCLLHFNJSA-N
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Description

rac-trans-2-Dimethylaminocyclohexanol Hydrochloride (CAS 40571-56-0) is a racemic mixture of the trans isomer of 2-dimethylaminocyclohexanol hydrochloride. Its molecular formula is C₈H₁₇NO·HCl, with a molecular weight of 179.69 g/mol . The compound features a cyclohexanol backbone substituted with a dimethylamino group at the 2-position, with both substituents in the trans configuration.

This compound is a pharmaceutical reference standard critical for the synthesis and quality control of Cethexonium Bromide, a quaternary ammonium antiseptic agent. It complies with stringent regulatory guidelines (e.g., USP, EMA, JP, BP) and is supported by a Structure Elucidation Report (SER) to ensure analytical reliability .

Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)7-5-3-4-6-8(7)10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQIJJSITJKGFM-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-trans-2-Dimethylaminocyclohexanol Hydrochloride typically involves the reaction of cyclohexanone with dimethylamine under controlled conditions. The reaction is followed by the reduction of the resulting imine to form the desired compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : rac-trans-2-Dimethylaminocyclohexanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

Pharmaceutical Development

rac-trans-2-Dimethylaminocyclohexanol Hydrochloride is primarily utilized as an impurity reference material in pharmaceutical testing. Its role is crucial in ensuring the quality and safety of pharmaceutical products, particularly those involving cyclohexylamine derivatives. The compound serves as a benchmark for identifying and quantifying impurities during the synthesis of various drugs, enhancing the reliability of pharmaceutical formulations .

Neuropharmacology

This compound has been studied for its potential effects on the central nervous system (CNS). Research indicates that it may act as a monoamine reuptake inhibitor, which could have implications for treating CNS disorders such as depression and anxiety. Its structural similarity to other psychoactive compounds allows for investigations into its pharmacodynamics and pharmacokinetics, contributing to a better understanding of drug interactions within the CNS .

Toxicology Studies

In toxicological assessments, this compound is analyzed for its safety profile and potential adverse effects. It has been noted to cause skin irritation and serious eye damage upon exposure, making it relevant in studies focused on occupational safety and environmental health . Understanding the toxicological aspects of this compound is essential for regulatory compliance and safe handling practices in laboratory settings.

Case Study 1: Impurity Profiling in Drug Development

A study conducted on the synthesis of tramadol hydrochloride highlighted the importance of this compound as an impurity reference standard. Researchers utilized this compound to establish a method for detecting impurities during the manufacturing process, ensuring that the final product met stringent quality standards. The findings emphasized how such reference materials are integral to maintaining pharmaceutical integrity .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, this compound was evaluated alongside other cyclohexylamine derivatives to assess their effects on serotonin and norepinephrine reuptake inhibition. Results indicated that this compound exhibited moderate activity in comparison to established antidepressants, suggesting potential avenues for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of rac-trans-2-Dimethylaminocyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between rac-trans-2-Dimethylaminocyclohexanol Hydrochloride and related cyclohexanol derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Stereochemistry
rac-trans-2-Dimethylaminocyclohexanol HCl 40571-56-0 C₈H₁₇NO·HCl 179.69 -OH, -N(CH₃)₂ (trans) Cethexonium Bromide synthesis, ANDA/NDA compliance Racemic trans isomer
trans-2-Aminocyclohexanol HCl 5456-63-3 C₆H₁₃NO·HCl 151.63 -OH, -NH₂ (trans) Intermediate in organic synthesis Single trans isomer
cis-2-Aminocyclohexanol HCl 6936-47-6 C₆H₁₃NO·HCl 151.63 -OH, -NH₂ (cis) Research reagent Single cis isomer
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl - C₁₅H₂₃NO₂·HCl 285.81 -OH, -CH₂N(CH₃)₂, 3-hydroxyphenyl Laboratory research Racemic cis/trans mixture
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl - C₇H₁₅NS·HCl 181.72 -NH₂, -S-CH₃ (trans) Pharmaceutical building block Racemic trans isomer

Key Differences and Insights

Substituent Effects: The dimethylamino group in the target compound enhances basicity and solubility compared to the simpler amino group in trans-2-Aminocyclohexanol HCl. This makes the former more suitable for drug formulations requiring ionic interactions . Methylsulfanyl and difluoro substituents in related compounds (e.g., ) alter electronic properties, affecting metabolic stability and receptor binding.

Stereochemical Impact: The racemic trans configuration of the target compound contrasts with enantiopure isomers (e.g., trans-2-Aminocyclohexanol HCl). Racemic mixtures may exhibit dual pharmacological profiles but require rigorous chiral separation for regulatory approval .

Regulatory and Purity Standards: Only rac-trans-2-Dimethylaminocyclohexanol HCl is explicitly validated for pharmaceutical manufacturing (ANDA/NDA compliance), whereas analogs like trans-2-Aminocyclohexanol HCl are primarily research reagents .

Thermal Properties: trans-2-Aminocyclohexanol HCl has a melting point of 172–175°C, while the target compound’s mp is unspecified but likely higher due to increased molecular weight and substituent complexity .

Synthetic Utility: The dimethylamino group in the target compound facilitates its role as a quaternary ammonium precursor (e.g., for Cethexonium Bromide), whereas simpler analogs lack this functional versatility .

Biological Activity

rac-trans-2-Dimethylaminocyclohexanol Hydrochloride, with the molecular formula C8_8H18_{18}ClNO and a molecular weight of 179.69 g/mol, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its biological activity, particularly its interactions with biomolecules and potential therapeutic applications, has been the subject of several studies.

The synthesis of this compound typically involves the reaction of cyclohexanone with dimethylamine, followed by reduction to yield the desired compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

This compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity. The specific molecular targets depend on the application context. For instance, it may influence pathways related to neurotransmission, which could have implications for its use in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Interaction : The compound may affect neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Pharmacological Effects : It has been investigated for its potential as an antidepressant or anxiolytic agent due to its structural similarities with other psychoactive compounds .
  • Toxicological Profile : Safety assessments indicate that it can cause skin irritation and serious eye damage, highlighting the need for careful handling in laboratory settings .

Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInteraction with receptors affecting mood
Antidepressant PotentialInvestigated for effects similar to known antidepressants
ToxicityCauses skin irritation and eye damage

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is useful:

Compound NameSimilarityBiological Activity
Cethexonium BromideStructural similarityNeuromuscular blocking agent
DicyclomineSimilar pharmacological propertiesAntispasmodic agent

Case Studies

  • Antidepressant Research : In a study examining the stereoselectivity of antidepressants, this compound was analyzed for its potential efficacy compared to enantiomers of known antidepressants like citalopram. The findings suggested that specific configurations may enhance therapeutic effects while reducing side effects .
  • Neuropharmacological Studies : Research has shown that compounds structurally related to this compound can modulate serotonin levels in animal models, indicating a possible mechanism for mood regulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac-trans-2-Dimethylaminocyclohexanol Hydrochloride, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclohexanol backbone functionalization with dimethylamino and hydroxyl groups, followed by hydrochlorination. Key steps may include reductive amination or nucleophilic substitution under controlled pH. Purity verification requires analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities and confirm enantiomeric excess.
  • Nuclear Magnetic Resonance (NMR) : For structural validation (e.g., characteristic peaks for dimethylamino protons at δ ~2.2–2.5 ppm).
  • Mass Spectrometry (MS) : To confirm molecular weight (285.81 g/mol) and detect byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use respiratory protection (one-way valve masks) and nitrile gloves to avoid inhalation or skin contact .
  • First Aid Measures : In case of inhalation, administer oxygen via a pocket mask with a one-way valve; avoid mouth-to-mouth resuscitation. For skin exposure, rinse immediately with water for 15 minutes .
  • Storage : Store in a cool, dry environment away from oxidizing agents. Stability data suggest compatibility with standard laboratory conditions .

Q. How should researchers characterize the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer :

  • Solubility Testing : Perform phase-solubility studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy to detect precipitation.
  • Stability Assessment : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products. Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical effects of this compound on biological targets?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate individual enantiomers. Validate separation via circular dichroism (CD) spectroscopy.
  • Biological Assays : Compare activity of separated enantiomers in receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors). Statistical analysis (ANOVA) can resolve stereochemical contributions to efficacy .
  • Computational Modeling : Employ molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-target interactions, guiding experimental prioritization .

Q. What analytical techniques are most effective in resolving data contradictions related to the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent NMR : Monitor protonation states of the dimethylamino group across pH 2–10 to identify reactive species.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., hydrolysis) at different pH levels.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate pH-dependent variables from confounding factors like temperature or solvent polarity .

Q. How can researchers optimize reaction conditions for scaling up synthesis while minimizing racemization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate species, reducing racemization risks.
  • Process Simulation : Leverage Aspen Plus® or similar software to model mass transfer limitations and refine reactor design .

Q. What strategies mitigate batch-to-batch variability in the compound’s biological activity during preclinical studies?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution and crystallinity. Use response surface methodology (RSM) to control synthesis parameters.
  • Bioactivity Normalization : Include internal controls (e.g., reference agonists/antagonists) in assays to calibrate batch-specific activity.
  • Meta-Analysis : Pool historical batch data to identify variability trends and adjust processing protocols .

Notes

  • Contradictions Addressed : Synthesis protocols from were cross-validated with safety data () to ensure alignment with handling requirements.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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